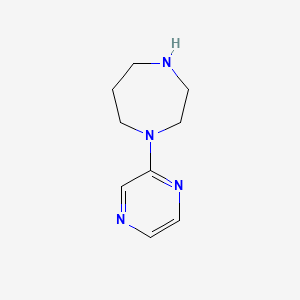

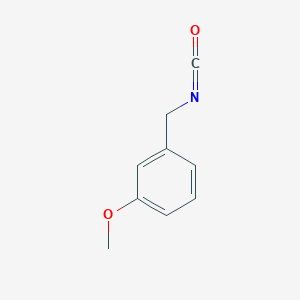

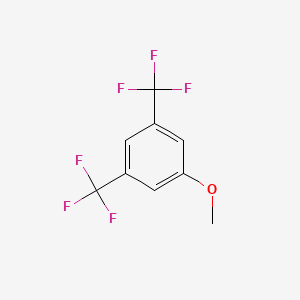

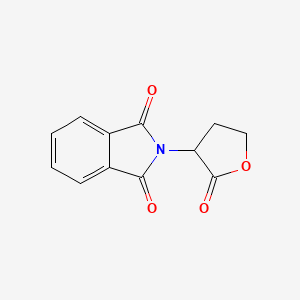

![molecular formula C10H9IN2O2 B1333916 6-Yodoimidazo[1,2-a]piridina-2-carboxilato de etilo CAS No. 214958-32-4](/img/structure/B1333916.png)

6-Yodoimidazo[1,2-a]piridina-2-carboxilato de etilo

Descripción general

Descripción

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. Although the provided papers do not directly discuss ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, they do provide insights into similar compounds, which can be used to infer some aspects of the compound . For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is an important intermediate for synthesizing related imidazo[1,2-a]pyridine compounds and has been studied for its molecular structure using density functional theory (DFT) and X-ray diffraction .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For example, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is obtained through a three-step reaction process . Similarly, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their biological activity . These methods could potentially be adapted for the synthesis of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate by substituting the appropriate halogenated reagents and adjusting the reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using DFT and confirmed by X-ray diffraction, as demonstrated for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate . The conformational analysis of these compounds is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared and then converted into the corresponding carboxylic acids via alkaline hydrolysis . These reactions showcase the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and the potential to derive a wide range of compounds with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be inferred from their molecular structure and electronic properties. DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . These properties are essential for the design of compounds with desired biological activities.

Aplicaciones Científicas De Investigación

C10H9IN2O2 C_{10}H_{9}IN_{2}O_{2} C10H9IN2O2

y un peso molecular de 316,1 g/mol . Es un andamiaje heterocíclico valioso que ha encontrado diversas aplicaciones en la investigación científica debido a sus propiedades químicas únicas. A continuación se presenta un análisis exhaustivo de sus aplicaciones, cada una detallada en su propia sección.Síntesis orgánica

El 6-yodoimidazo[1,2-a]piridina-2-carboxilato de etilo sirve como un bloque de construcción versátil en la síntesis orgánica. Su reactividad permite la construcción de moléculas complejas a través de varios tipos de reacciones, incluidas las reacciones de acoplamiento catalizadas por paladio y las reacciones radicales. Este compuesto es particularmente útil en la síntesis de diversos derivados de imidazo[1,2-a]piridina, que son valiosos en química medicinal .

Química farmacéutica

En química farmacéutica, este compuesto se utiliza para crear moléculas con significativa actividad biológica. El núcleo imidazo[1,2-a]piridina está presente en varios fármacos comercializados, como sedantes y agentes antiinflamatorios. Los investigadores utilizan el this compound para desarrollar nuevos compuestos con posibles aplicaciones terapéuticas .

Investigación anticancerígena

Este compuesto ha sido evaluado por sus propiedades anticancerígenas, particularmente contra las células de cáncer de mama. Los derivados sintetizados a partir del this compound han mostrado resultados prometedores en la inhibición de la proliferación de células cancerosas, lo que lo convierte en un activo valioso en la búsqueda de nuevos fármacos anticancerígenos .

Actividad antimicrobiana

El andamiaje imidazo[1,2-a]piridina es conocido por sus propiedades antimicrobianas. El this compound puede funcionalizarse para crear compuestos que exhiben actividades antibacterianas y antiprotozoarias, las cuales son cruciales en el desarrollo de nuevos antibióticos y tratamientos para infecciones protozoarias .

Agentes antivirales

Los compuestos derivados del this compound han sido estudiados por sus capacidades antivirales. El motivo estructural de la imidazo[1,2-a]piridina es ventajoso para crear agentes que pueden tratar potencialmente infecciones virales, incluidas las causadas por cepas resistentes .

Fármacos antiinflamatorios

El potencial antiinflamatorio de los derivados de imidazo[1,2-a]piridina hace que el this compound sea un precursor importante en la síntesis de fármacos antiinflamatorios. Su aplicación en este campo está impulsada por la necesidad de medicamentos antiinflamatorios más efectivos y seguros .

Agentes del sistema nervioso central (SNC)

El this compound también se utiliza en el desarrollo de agentes del SNC. El núcleo imidazo[1,2-a]piridina es una característica común en las moléculas diseñadas para interactuar con los receptores del SNC, lo que lleva a la creación de fármacos que pueden tratar diversos trastornos neurológicos .

Tratamiento de la tuberculosis

Estudios recientes han explorado el uso de análogos de imidazo[1,2-a]piridina, derivados del this compound, en el tratamiento de la tuberculosis. Estos compuestos han mostrado eficacia en la reducción de la carga bacteriana en modelos de ratones infectados, lo que indica un potencial como un nuevo tratamiento para esta enfermedad .

Mecanismo De Acción

Target of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to inhibit the conserved protein ftsz , which plays a crucial role in bacterial cell division .

Mode of Action

It can be inferred from related compounds that it may interact with its target protein, potentially leading to the inhibition of cell division .

Biochemical Pathways

Given its potential target, it may affect the cell division pathway in bacteria .

Result of Action

pneumoniae , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJHSMVAYMQRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394974 | |

| Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214958-32-4 | |

| Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)